molecular formula C16H24N2O2 B4751309 3-(propionylamino)-N,N-dipropylbenzamide

3-(propionylamino)-N,N-dipropylbenzamide

Cat. No.: B4751309
M. Wt: 276.37 g/mol
InChI Key: SHLTYXVEOQHVSM-UHFFFAOYSA-N
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Description

3-(Propionylamino)-N,N-dipropylbenzamide is a benzamide derivative characterized by a propionylamino group (-NHCOCH2CH3) at the meta position of the benzene ring and N,N-dipropyl substitutions on the amide nitrogen. Its molecular formula is C16H24N2O2, with a molecular weight of 276.37 g/mol (exact structure varies by substituent position). This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name

3-(propanoylamino)-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-10-18(11-5-2)16(20)13-8-7-9-14(12-13)17-15(19)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLTYXVEOQHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(Propionylamino)-N,N-dipropylbenzamide

  • Structure: Propionylamino group at the para position instead of meta.
  • Molecular Formula : C16H24N2O2 (identical to the target compound).
  • Crystallinity: Meta substitution often leads to less symmetric packing, possibly affecting solubility and melting point .

3-Chloro-N-[3-(propionylamino)phenyl]benzamide

  • Structure : Chlorine substituent on the benzamide ring; molecular formula C16H15ClN2O2 (MW: 302.76 g/mol).
  • Key Differences :
    • Electron-Withdrawing Effect : The chlorine atom increases electrophilicity, which could enhance reactivity in nucleophilic substitution reactions.
    • Biological Impact : Chlorinated analogs are often explored for antimicrobial or anticancer activity, though toxicity risks may rise .

2-Phenoxy-N-[3-(propionylamino)phenyl]butanamide

  • Structure: Phenoxy group and butanamide chain; molecular formula C19H22N2O3 (MW: 326.39 g/mol).
  • Conformational Flexibility: The butanamide chain introduces rotational freedom, which may influence target engagement kinetics .

Benzamide, 3-(cyclohexylmethoxy)-N,N-dipropyl-

  • Structure: Cyclohexylmethoxy substituent; molecular formula C20H31NO2 (MW: 317.47 g/mol).
  • Key Differences :
    • Steric Bulk : The cyclohexylmethoxy group significantly increases molecular volume, likely hindering binding to tight enzymatic pockets.
    • Metabolic Stability : Bulky substituents may reduce metabolic clearance, extending half-life .

N,N-Dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide

  • Structure : Multiple dibenzyl groups; molecular formula C34H37N3O2 (MW: 519.68 g/mol).
  • Key Differences :
    • Synthetic Complexity : Extensive benzylation complicates synthesis and purification.
    • Pharmacokinetics : High molecular weight and lipophilicity may limit bioavailability despite enhanced protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propionylamino)-N,N-dipropylbenzamide
Reactant of Route 2
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3-(propionylamino)-N,N-dipropylbenzamide

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